

Spectroscopic Analysis of 2-Ethoxy-5-nitropyridine: A Technical Overview

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitropyridine

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This technical guide provides a structured overview of the spectroscopic data for **2-Ethoxy-5-nitropyridine**, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to its structural motifs, including an ethoxy group and a nitro substituent on a pyridine ring, this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings.

While direct experimental spectra for **2-Ethoxy-5-nitropyridine** are not readily available in public databases, this document outlines the expected spectroscopic characteristics based on related compounds and general principles. It also provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to this and similar molecules.

Spectroscopic Data Summary

Precise, experimentally determined spectroscopic data for **2-Ethoxy-5-nitropyridine** is not available in the public domain at the time of this report. The following tables are presented as a template for organizing such data once it is acquired. The expected ranges for chemical shifts and absorption frequencies are based on the analysis of structurally similar compounds, such as 2-methoxypyridine, 2-methoxy-5-nitropyridine, and other substituted pyridines.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			
Data not available			
Data not available			
Data not available			

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

Table 4: Mass Spectrometry Data

While a mass spectrum for **2-Ethoxy-5-nitropyridine** was not found, the mass spectrum for the related compound 2-Ethoxypyridine is available from the NIST WebBook.^[1] The fragmentation pattern of **2-Ethoxy-5-nitropyridine** would be expected to show a molecular ion peak and fragments corresponding to the loss of the ethoxy group, the nitro group, and other characteristic cleavages.

m/z Ratio	Fragmentation
Data not available	
Data not available	
Data not available	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **2-Ethoxy-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ^1H and ^{13}C NMR spectra of the compound to elucidate its molecular structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). For ^{13}C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.^[2]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).^[3]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.[3]
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[4]
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Solid Samples (Thin Film Method):[6]

- Sample Preparation:[6]
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[6]
 - Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[6]
 - Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[6]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Place the salt plate in the sample holder of the spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- If the signal is too weak, add more solution to the plate and re-measure. If it is too strong, dilute the original solution and prepare a new film.[\[6\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

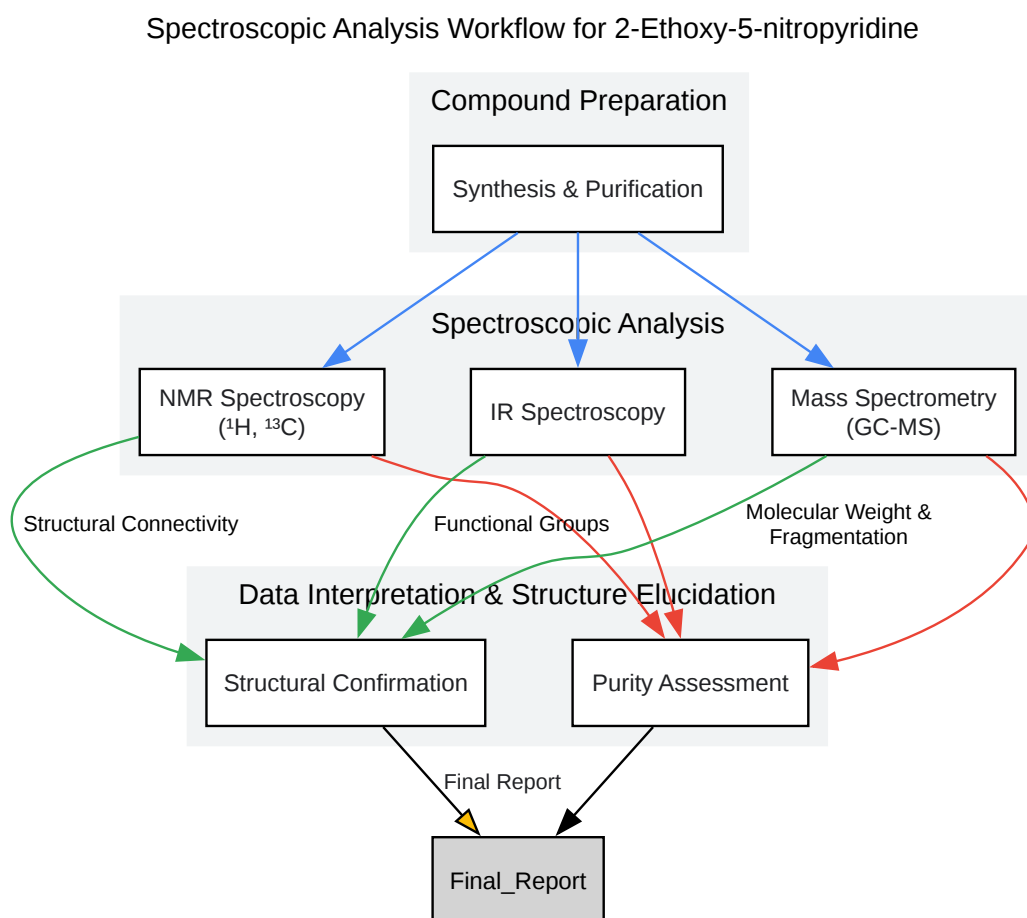
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):[\[7\]](#)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent (e.g., acetone or acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.[\[7\]](#)[\[8\]](#)
- Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).[\[8\]](#)
- Gas Chromatography (GC) Conditions:
 - Injector: Operate in split mode with an appropriate split ratio.[\[8\]](#)
 - Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 $^{\circ}\text{C}$).[\[8\]](#)
 - Oven Temperature Program: Start at a suitable initial temperature, hold for a short period, then ramp the temperature at a controlled rate to a final temperature to ensure separation of components.[\[8\]](#)
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.[\[8\]](#)
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.[\[8\]](#)

- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).[8]
- Detector: Acquire the mass spectrum of the compound as it elutes from the GC column.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Ethoxy-5-nitropyridine**.



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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